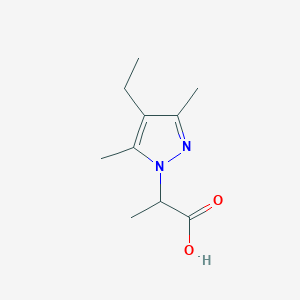
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
説明
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethyl group and two methyl groups attached to the pyrazole ring, along with a propanoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
The synthesis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-3,5-dimethyl-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize efficiency and reduce production costs.
化学反応の分析
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent
生物活性
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a derivative of pyrazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may confer various pharmacological properties.
- Molecular Formula : C₉H₁₄N₂O₂
- Molecular Weight : 182.22 g/mol
- CAS Number : 1177352-85-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole ring structure allows for diverse interactions, potentially influencing enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating inhibition of growth in both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Related Pyrazole Derivative | 0.0039 - 0.025 | S. aureus, E. coli |
Anti-inflammatory Activity
Studies suggest that pyrazole derivatives can modulate inflammatory pathways. The carboxylic acid functional group in this compound may enhance its anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
- Case Study on Antibacterial Effects : A study evaluated the antibacterial efficacy of pyrazole derivatives, including this compound against clinical isolates of S. aureus and E. coli. Results indicated a promising antibacterial profile with potential for further development as an antimicrobial agent.
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that the compound could reduce the secretion of TNF-alpha and IL-6 in macrophage cell lines, suggesting a mechanism for its anti-inflammatory activity.
Research Findings
Recent investigations have focused on the synthesis and characterization of this compound along with its biological evaluations:
Synthesis
The synthesis typically involves the acylation of a suitable pyrazole precursor with propanoic acid derivatives under controlled conditions to yield the desired product.
Pharmacological Studies
Pharmacological studies have shown that this compound can act as an effective inhibitor in enzyme assays related to inflammation and infection models.
特性
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-9-6(2)11-12(7(9)3)8(4)10(13)14/h8H,5H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRKMHDVHODWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















